molecular formula C3H5Br3 B079776 1,1,2-Tribromopropane CAS No. 14602-62-1

1,1,2-Tribromopropane

Cat. No.: B079776
CAS No.: 14602-62-1
M. Wt: 280.78 g/mol
InChI Key: ZLOLQHBVMYXNHX-UHFFFAOYSA-N
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Description

1,1,2-Tribromopropane is an organic compound with the molecular formula C₃H₅Br₃. It is a colorless to pale yellow liquid at room temperature and is known for its high density and refractive index. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals .

Preparation Methods

1,1,2-Tribromopropane can be synthesized through several methods:

    Addition of Bromine to Propylene: One common method involves the addition of bromine to propylene in the presence of a catalyst such as iron.

    Reaction with Allyl Bromide: Another method involves the addition of bromine to allyl bromide in the presence of carbon tetrachloride as a solvent.

    Industrial Production: Industrially, this compound is produced by the bromination of propylene or allyl bromide using bromine in the presence of a suitable solvent and catalyst.

Chemical Reactions Analysis

1,1,2-Tribromopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.

Mechanism of Action

The mechanism of action of 1,1,2-tribromopropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms in the molecule are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions .

Properties

IUPAC Name

1,1,2-tribromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br3/c1-2(4)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLQHBVMYXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871230
Record name Propane, 1,1,2-tribromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14602-62-1
Record name 1,1,2-Tribromopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14602-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2-tribromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,2-tribromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-tribromopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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